5-Azauridine

概要

説明

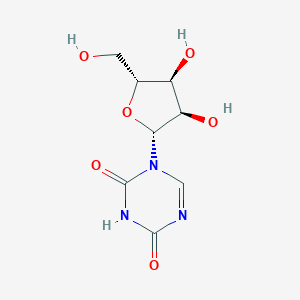

5-Azauridine is a synthetic nucleoside analog derived from uridine, where the carbon atom at position 5 of the pyrimidine ring is replaced by a nitrogen atom. This modification results in a compound with significant biological activity, particularly in the inhibition of nucleic acid synthesis. This compound has been studied for its potential therapeutic applications, including antiviral and anticancer properties.

準備方法

Synthetic Routes and Reaction Conditions: 5-Azauridine can be synthesized through several methods. One common approach involves the ribosylation of 5-azauracil. This process typically involves the reaction of 5-azauracil with a ribose donor, such as ribose-1-phosphate, in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the nucleoside.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For example, certain strains of bacteria, such as Escherichia coli, can be engineered to produce this compound by fermenting 5-azauracil. This method is advantageous due to its scalability and cost-effectiveness .

化学反応の分析

Types of Reactions: 5-Azauridine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-5’-monophosphate.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like ammonia or amines are used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: this compound-5’-monophosphate.

Reduction: Dihydro-5-azauridine derivatives.

Substitution: Various substituted this compound analogs.

科学的研究の応用

Antiviral Applications

5-Azauridine has been investigated for its antiviral properties, particularly against RNA viruses. Research indicates that it exhibits significant antiviral activity by inhibiting viral replication. A study highlighted that derivatives of this compound, such as 2-thio-6-azauridine, demonstrated effective in vitro activity against several RNA viruses, showcasing its potential as an antiviral agent in therapeutic settings .

Photodynamic Therapy

Recent advancements have positioned this compound analogs as promising candidates for photodynamic therapy (PDT). A notable study focused on the compound 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU), which demonstrated remarkable photophysical properties and efficacy in inhibiting cancer cell growth. PTAU showed a high singlet oxygen quantum yield and localized effectively within mitochondria of B16F10 murine melanoma cells, leading to over 95% inhibition of cell proliferation at specific concentrations . This positions this compound derivatives as multipurpose agents in cancer treatment.

Molecular Biology Research

This compound serves as a valuable tool in molecular biology for studying nucleic acid metabolism and gene expression regulation. Its ability to mimic uridine allows researchers to investigate RNA synthesis pathways and the effects of modified nucleosides on cellular functions. This is particularly relevant in studies focusing on RNA viruses and their interactions with host cellular machinery .

Synthesis and Characterization

The synthesis of this compound involves several chemical modifications to uridine, enhancing its biological activity and specificity. The characterization of these compounds often includes spectroscopic methods to determine their structural integrity and reactivity profiles, which are crucial for understanding their functional roles in biological systems .

Case Studies

作用機序

5-Azauridine exerts its effects primarily through the inhibition of nucleic acid synthesis. Once inside the cell, it is phosphorylated to its active form, this compound-5’-monophosphate. This active form inhibits the enzyme orotidylate decarboxylase, which is crucial for the de novo synthesis of pyrimidine nucleotides. By blocking this enzyme, this compound disrupts the synthesis of RNA and DNA, leading to the inhibition of cell proliferation and induction of cell death .

類似化合物との比較

5-Azacytidine: Another nucleoside analog with a similar structure, where the nitrogen atom is at position 5 of the pyrimidine ring. It is used primarily as an anticancer agent.

6-Azauridine: A related compound with the nitrogen atom at position 6 of the pyrimidine ring. It also exhibits antiviral and anticancer properties.

Uniqueness of 5-Azauridine: this compound is unique in its specific inhibition of orotidylate decarboxylase, which distinguishes it from other nucleoside analogs. This specific mechanism of action makes it a valuable tool in both research and therapeutic applications .

生物活性

5-Azauridine, a nucleoside analog, has garnered attention in biomedical research due to its diverse biological activities, particularly in the fields of antiviral and anticancer therapies. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Nucleic Acid Synthesis : this compound interferes with RNA and DNA synthesis by incorporating itself into nucleic acids, thereby disrupting normal cellular processes. It has been shown to inhibit the methylation of RNA and DNA, which is crucial for the regulation of gene expression and cellular function .

- Antiviral Activity : The compound has demonstrated antiviral properties against various viruses. In experimental studies, it showed potential effectiveness against transmissible gastroenteritis virus in swine, although toxicity was also noted in some models . The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral therapies.

- Cytostatic Effects : this compound has cytostatic properties, which can halt cell division. This is particularly relevant in cancer treatment, where uncontrolled cell proliferation is a hallmark of malignancy .

Therapeutic Applications

This compound has been studied for several therapeutic applications:

- Cancer Treatment : The compound has been evaluated for its efficacy in treating various forms of leukemia. Its ability to inhibit nucleic acid synthesis is leveraged to target rapidly dividing cancer cells .

- Antiviral Therapy : Research indicates that this compound may be useful in treating viral infections. Its antiviral activity against certain viruses suggests potential applications in infectious disease management .

- Psoriasis Treatment : Clinical applications have included the treatment of recalcitrant psoriasis, where it acts by modulating immune responses and inhibiting cellular proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Efficacy : A study evaluated the antiviral effects of 6-azauridine (closely related to this compound) across multiple animal models infected with various viruses. While some antiviral activity was noted, significant toxicity limited its clinical utility .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. This effect is attributed to its incorporation into RNA and subsequent disruption of protein synthesis necessary for cell survival .

- Antibacterial Activity : Recent research on modified derivatives of this compound revealed moderate antibacterial activity against resistant strains such as Staphylococcus aureus and Mycobacterium smegmatis, suggesting a broader spectrum of biological activity than previously understood .

Summary Table of Biological Activities

| Activity Type | Mechanism | Target Organisms/Conditions |

|---|---|---|

| Antiviral | Inhibition of viral replication | Various viruses (e.g., gastroenteritis virus) |

| Cytostatic | Disruption of nucleic acid synthesis | Cancer cells (e.g., leukemia) |

| Immunomodulatory | Modulation of immune response | Psoriasis |

| Antibacterial | Inhibition of bacterial growth | Staphylococcus aureus, Mycobacterium smegmatis |

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKLQMDNZPEFU-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933161 | |

| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-82-0 | |

| Record name | 5-Azauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。